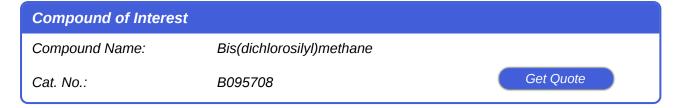


# Bis(dichlorosilyl)methane: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

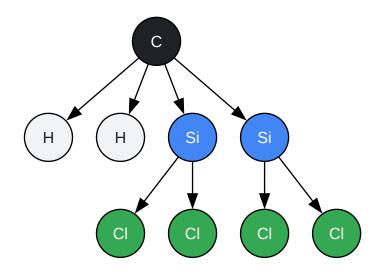
**Bis(dichlorosilyl)methane** is a highly reactive organosilicon compound with the molecular formula CH<sub>2</sub>Cl<sub>4</sub>Si<sub>2</sub>.[1][2][3][4][5] Its structure is characterized by a central methylene group bonded to two dichlorosilyl (-SiHCl<sub>2</sub>) groups.[4] This bifunctional nature makes it a valuable precursor in the synthesis of various organosilicon compounds, including polymers and dendrimers, and as a cross-linking agent in polymer chemistry.[2][4] The presence of reactive silicon-chlorine (Si-Cl) bonds allows for versatile chemical modifications, rendering it a significant building block in materials science and synthetic chemistry.[2][4]

### **Molecular Formula and Structure**

The molecular formula of **Bis(dichlorosilyl)methane** is CH<sub>2</sub>Cl<sub>4</sub>Si<sub>2</sub>.[1][2][3][4][5] The molecule consists of a central carbon atom bonded to two hydrogen atoms and two silicon atoms. Each silicon atom is, in turn, bonded to two chlorine atoms and one hydrogen atom.

# **Molecular Structure Diagram**





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Caption: Molecular structure of **Bis(dichlorosilyI)methane**.

# **Physicochemical Properties**

A summary of the key quantitative data for **Bis(dichlorosilyI)methane** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	CH2Cl4Si2	[1][2][3][4][5]
Molecular Weight	212.0 g/mol	[1][2]
CAS Number	18081-42-0	[1][2]
Appearance	Colorless liquid	[2][4]
Density	1.36 g/cm <sup>3</sup>	[5]
Refractive Index (n20/D)	1.468	[2]
SMILES	C(INVALID-LINKCI) INVALID-LINKCI	[1][3][5]

# Synthesis and Reactivity Synthesis



The primary industrial route for synthesizing **Bis(dichlorosilyl)methane** is the direct process, also known as the Rochow reaction.[2] This method involves the reaction of elemental silicon with chlorinated methanes, such as methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>), at elevated temperatures in the presence of a copper catalyst.[2]

A significant advancement in this synthesis was the discovery that co-feeding hydrogen chloride (HCl) with methylene chloride enhances the yield of bis(silyl)methanes.[1] Research has indicated that an optimal molar ratio of methylene chloride to hydrogen chloride is 1:4 for this synthesis.[1] The addition of HCl is believed to suppress the decomposition of methylene chloride and reduce the formation of undesirable polymeric carbosilanes.[2]

## Reactivity

The chemistry of **Bis(dichlorosilyI)methane** is dominated by the high reactivity of its siliconchlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile precursor for a wide range of derivatives.[2][4]

- Nucleophilic Substitution: Reagents such as alcohols, amines, and organometallic compounds can readily displace the chlorine atoms to form new silicon-oxygen, siliconnitrogen, and silicon-carbon bonds, respectively.[2][4]
- Moisture Sensitivity: Due to the reactivity of the Si-Cl bonds, Bis(dichlorosilyl)methane is sensitive to moisture and will hydrolyze. Therefore, it must be handled under inert atmospheric conditions.[2]
- Polymerization: Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to the formation of polycarbosilanes.[2]

## **Experimental Protocols**

While specific, detailed experimental data such as NMR spectra and X-ray crystallographic data for **Bis(dichlorosilyl)methane** are not readily available in the public domain, the characterization of this compound relies on standard analytical techniques. Below are generalized methodologies for key analytical experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Multinuclear NMR spectroscopy (¹H, ¹³C, and ²9Si) is a primary tool for the structural elucidation and purity assessment of **Bis(dichlorosilyl)methane**.

Objective: To confirm the molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon nuclei.

#### Methodology:

- Sample Preparation: A small amount of the liquid **Bis(dichlorosilyI)methane** is dissolved in a deuterated solvent (e.g., CDCl₃ or C<sub>6</sub>D<sub>6</sub>) in an NMR tube. Due to its moisture sensitivity, this should be performed in a glovebox or under an inert atmosphere.
- Instrumentation: The sample is placed in a high-field NMR spectrometer.
- Data Acquisition:
  - ¹H NMR: A standard proton spectrum is acquired. The spectrum is expected to show a singlet for the two equivalent protons of the central methylene (CH<sub>2</sub>) group.
  - <sup>13</sup>C NMR: A proton-decoupled <sup>13</sup>C spectrum is acquired to identify the carbon signal of the methylene group.
  - <sup>29</sup>Si NMR: A <sup>29</sup>Si NMR spectrum is acquired to observe the signal from the two equivalent silicon atoms. An external standard, such as tetramethylsilane (TMS), is used for chemical shift referencing.
- Data Analysis: The chemical shifts, peak integrations, and coupling patterns (if any) are analyzed to confirm the structure. For Bis(dichlorosilyl)methane, the simplicity of the spectra, reflecting the molecule's symmetry, is a key diagnostic feature.[2]

# Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups and bonding within the molecule.

Objective: To identify the characteristic vibrational modes of the Si-Cl, Si-H, C-H, and Si-C bonds.



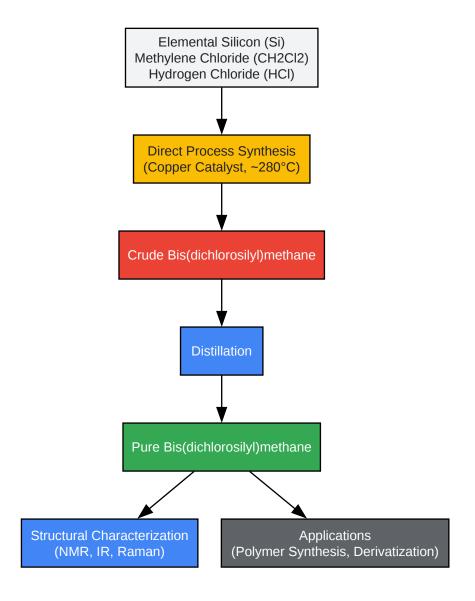
#### Methodology:

- Sample Preparation:
  - FTIR: A thin film of the liquid sample is placed between two salt plates (e.g., KBr or NaCl),
    or an Attenuated Total Reflectance (ATR) accessory is used.
  - FT-Raman: The liquid sample is placed in a glass capillary tube.
- Instrumentation: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.
- Data Acquisition: Spectra are recorded over the appropriate wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Analysis: The observed absorption (IR) and scattering (Raman) bands are assigned to specific molecular vibrations.

# **Logical Workflow for Synthesis and Characterization**

The following diagram illustrates the general workflow from synthesis to characterization and subsequent application of **Bis(dichlorosilyI)methane**.





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Caption: Synthesis and application workflow for **Bis(dichlorosilyl)methane**.

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